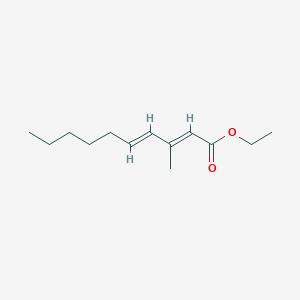

![molecular formula C28H27N5O2S B2522986 4-benzyl-N-isopropyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111210-91-3](/img/structure/B2522986.png)

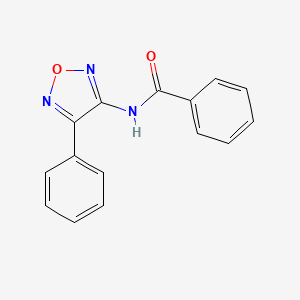

4-benzyl-N-isopropyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-benzyl-N-isopropyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic molecule. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

科学的研究の応用

Synthesis and Medicinal Chemistry

Quinazoline derivatives have been synthesized and studied for various biological activities. For instance, quinazoline-2-carbohydrazide derivatives have been prepared and evaluated for their antimicrobial activities, showing good to moderate activity against a variety of microorganisms. Such studies emphasize the potential of quinazoline derivatives in developing new antimicrobial agents (Özyanik et al., 2012).

Antimicrobial Activity

Compounds related to triazoloquinazoline have been synthesized for the purpose of evaluating their antimicrobial efficacy. This reflects a significant interest in exploring these compounds as potential therapeutic agents against microbial infections (Zeydi et al., 2017).

Anticancer and Enzyme Inhibition

Quinazoline derivatives have also been examined for their anticancer properties and ability to inhibit specific enzymes, such as FGFR1, which is relevant in the context of cancer treatment. The synthesis of isoindolo[2,1-a][1,2,4]triazino[2,3-c]quinazolines and their evaluation for antitumor activities and FGFR1 inhibitory activity highlight the compound's potential in cancer therapy (Voskoboynik et al., 2016).

作用機序

Target of Action

1,2,4-Triazole-containing compounds are known to interact with a variety of enzymes and receptors in biological systems . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

Mode of Action

The specific mode of action would depend on the exact structure of the compound and its target. Generally, these compounds are capable of forming specific interactions with different target receptors due to their ability to accept and donate hydrogen bonds .

Biochemical Pathways

1,2,4-Triazole-containing compounds are involved in a wide range of biochemical pathways due to their broad spectrum of biological activities. They have been reported to exhibit antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Pharmacokinetics

The ADME properties of 1,2,4-triazole-containing compounds would depend on the specific compound. These compounds are generally well-absorbed and metabolized in the body .

Result of Action

The molecular and cellular effects of these compounds can vary widely depending on their specific targets and mode of action. They have been reported to have antimicrobial, anticancer, and various other therapeutic effects .

Action Environment

The action, efficacy, and stability of these compounds can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific conditions within the body .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxylic acid with N-isopropyl-3-methylbenzylamine followed by thionation with Lawesson's reagent and subsequent acylation with N,N-dimethylformamide dimethyl acetal.", "Starting Materials": [ "4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxylic acid", "N-isopropyl-3-methylbenzylamine", "Lawesson's reagent", "N,N-dimethylformamide dimethyl acetal" ], "Reaction": [ "Step 1: Condensation of 4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxylic acid with N-isopropyl-3-methylbenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the corresponding amide intermediate.", "Step 2: Thionation of the amide intermediate with Lawesson's reagent in an inert solvent such as dichloromethane to introduce the thioether group.", "Step 3: Acylation of the thioamide intermediate with N,N-dimethylformamide dimethyl acetal in the presence of a base such as triethylamine to form the final compound." ] } | |

CAS番号 |

1111210-91-3 |

分子式 |

C28H27N5O2S |

分子量 |

497.62 |

IUPAC名 |

4-benzyl-1-[(3-methylphenyl)methylsulfanyl]-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

InChI |

InChI=1S/C28H27N5O2S/c1-18(2)29-25(34)22-12-13-23-24(15-22)33-27(32(26(23)35)16-20-9-5-4-6-10-20)30-31-28(33)36-17-21-11-7-8-19(3)14-21/h4-15,18H,16-17H2,1-3H3,(H,29,34) |

SMILES |

CC1=CC(=CC=C1)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC(C)C)C(=O)N3CC5=CC=CC=C5 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

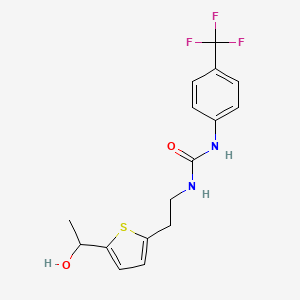

![8-methoxy-3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2522903.png)

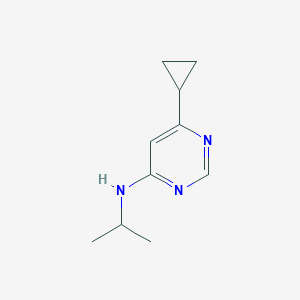

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2522905.png)

![2-Phenoxy-1-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2522909.png)

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-ethoxybenzamide](/img/structure/B2522913.png)

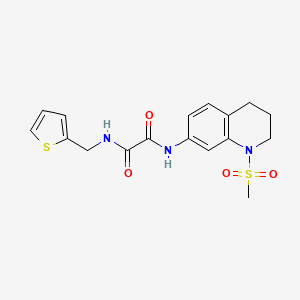

![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2522925.png)

![N-(4-butoxybenzyl)-5-ethyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2522926.png)